molecular formula C17H14FN3O2S B2904030 4-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide CAS No. 946344-76-9

4-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2904030
CAS No.: 946344-76-9
M. Wt: 343.38
InChI Key: KKGBWNYZBUIXHO-UHFFFAOYSA-N
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Description

4-Fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a pyridazinone derivative featuring a thiophen-2-yl substituent at the 3-position of the pyridazinone core. The compound is linked via an ethyl group to a 4-fluorobenzamide moiety, which introduces both aromatic and electron-withdrawing characteristics. Pyridazinone derivatives are widely studied for their diverse pharmacological activities, including kinase inhibition and antiproliferative effects. This compound’s structural uniqueness lies in its combination of a sulfur-containing heterocycle (thiophene) and fluorinated benzamide, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

4-fluoro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2S/c18-13-5-3-12(4-6-13)17(23)19-9-10-21-16(22)8-7-14(20-21)15-2-1-11-24-15/h1-8,11H,9-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGBWNYZBUIXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinone core, followed by the introduction of the thiophene ring and the fluorobenzamide moiety. Common reagents used in these steps include halogenated intermediates, organometallic reagents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the modification of its functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling cascades.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyridazinone Cores

The pyridazinone scaffold is a common feature in many bioactive molecules. Key structural variations among analogues include substitutions on the pyridazinone ring, modifications to the amide linker, and aromatic substituents. Below is a comparative analysis of select compounds (Table 1):

Table 1. Structural and Physicochemical Comparison of Pyridazinone Derivatives

Compound Name/ID Pyridazinone Substituent Amide Type Aromatic Substituent Melting Point (°C) Yield (%) Key Spectral Data (1H NMR δ) Reference
Target Compound Thiophen-2-yl Benzamide 4-fluorophenyl N/A N/A N/A N/A
TD-1b () 4-Methoxyphenyl-methylamino Benzamide 4-fluorophenyl 124–126 83 10.31 (s, 1H, NH)
Compound 15 () 4-(4-Chlorophenyl)piperazinyl Acetohydrazide 4-nitrobenzylidene 238–239 86 IR: C=O (1675 cm⁻¹)
N-(2-Fluorophenyl)... () Thiomorpholin-4-yl Acetamide 2-fluorophenyl N/A N/A N/A
Benzenesulfonamide () Thiophen-2-yl Sulfonamide 4-fluorophenyl N/A N/A SMILES: O=C1CCC...

Substituent Effects on Pyridazinone Ring

  • Thiophen-2-yl vs.
  • Piperazinyl Substituents (): Compounds 15 and 16 feature 4-(4-chlorophenyl)piperazinyl groups, which enhance solubility and receptor interaction via nitrogen lone pairs.

Amide Linker and Aromatic Modifications

  • Benzamide vs.
  • Sulfonamide Analogue (): Replacing benzamide with sulfonamide () increases acidity and hydrogen-bond acceptor capacity, which may alter target binding.
  • Fluorine Position: The 4-fluoro substitution in the target compound versus 2-fluoro in ’s derivative modulates electronic effects (e.g., dipole moments) and steric interactions.

Physicochemical and Spectroscopic Trends

  • Melting Points: Acetohydrazides () exhibit higher melting points (200–240°C) due to intermolecular hydrogen bonding, whereas benzamide derivatives like TD-1b () melt at lower temperatures (124–126°C).
  • Spectral Data: The target compound’s benzamide group would likely show a characteristic NH peak near δ 10.3 ppm in 1H NMR (as seen in TD-1b). IR spectra of hydrazide derivatives confirm C=O stretches near 1675 cm⁻¹.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 4-fluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide, and how can they be methodologically addressed?

  • Answer : The synthesis involves multi-step reactions requiring precise control of:

  • Cyclization : Formation of the pyridazinone core via hydrazine and α,β-unsaturated carbonyl precursors under reflux conditions .
  • Amide coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the benzamide and ethyl-pyridazinone moieties .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency but require rigorous drying to avoid hydrolysis .
  • Catalysts : Palladium catalysts for Suzuki-Miyaura coupling to introduce the thiophene group .
    • Critical step : Purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the final compound with >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify fluorine substitution (δ ~-110 ppm for 19^{19}F NMR) and amide bond formation .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks matching the exact mass (e.g., m/z 361.37 for C17_{17}H13_{13}F2_{2}N3_{3}O2_{2}S) .
  • X-ray crystallography : SHELX software for resolving crystal structures, particularly to analyze π-π stacking between thiophene and pyridazinone rings .

Q. What preliminary assays are recommended to screen its biological activity?

  • Answer :

  • Enzyme inhibition : Test against kinases or phosphodiesterases (PDEs) using fluorescence-based assays (e.g., PDE4B inhibition IC50_{50} measurements) .
  • Cellular assays : MTT viability tests on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity .
  • Binding studies : Surface plasmon resonance (SPR) to measure affinity for target receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How can reaction yields be optimized for the thiophene-pyridazinone coupling step?

  • Answer :

  • Catalyst optimization : Replace Pd(PPh3_3)4_4 with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to reduce side reactions .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h while maintaining >80% yield .
  • Additives : Use silver salts (Ag2_2CO3_3) to stabilize intermediates and improve regioselectivity .

Q. What strategies resolve contradictions in reported IC50_{50} values across different studies?

  • Answer :

  • Standardize assay conditions : Control pH (7.4), temperature (37°C), and DMSO concentration (<0.1%) .
  • Data normalization : Use reference inhibitors (e.g., rolipram for PDE4) to calibrate inter-lab variability .
  • Meta-analysis : Compare structural analogs (e.g., 2,6-difluoro derivatives) to identify substituent effects on potency (see table below) :
CompoundIC50_{50} (μM)Target
4-Fluoro derivative0.40PDE4B
2,6-Difluoro analog0.10PDE4B
Trifluoromethyl derivative0.50Kinase X

Q. How can poor solubility in aqueous buffers be mitigated for in vivo studies?

  • Answer :

  • Prodrug design : Introduce phosphate or PEG groups at the ethyl linker to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to improve bioavailability .
  • Co-solvents : Use cyclodextrin complexes or Cremophor EL to stabilize the compound in PBS .

Q. What computational methods predict binding modes with biological targets?

  • Answer :

  • Molecular docking : AutoDock Vina to model interactions with PDE4B’s catalytic pocket (key residues: Gln-443, Asp-318) .
  • MD simulations : GROMACS for 100-ns trajectories to assess stability of hydrogen bonds with the benzamide carbonyl .
  • QSAR modeling : Use MOE descriptors to correlate fluorine position with inhibitory activity (R2^2 > 0.85) .

Methodological Notes

  • Contradictory data : Always validate findings using orthogonal techniques (e.g., SPR alongside enzyme assays) .
  • Advanced characterization : Combine differential scanning calorimetry (DSC) and powder XRD to study polymorphic forms .
  • Ethical sourcing : Avoid suppliers like BenchChem; prioritize PubChem or peer-reviewed synthetic protocols .

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